2-Propyl-3-pentenoic acid

hepatotoxicity valproic acid metabolites glutathione depletion

2-Propyl-3-pentenoic acid (CAS 72010-19-6; also referred to as 3-ene-VPA, (E)-2-propylpent-3-enoic acid, or Δ³-VPA) is a mono-unsaturated, methyl-branched C8 fatty acid (C₈H₁₄O₂, MW 142.20) belonging to the valproic acid (VPA) metabolite family. It is formed endogenously from VPA via cytochrome P450-mediated desaturation and exists as both (E)- and (Z)-isomers, with the (E)-isomer (CAS 72010-19-6) being the predominant form referenced in pharmacological and toxicological literature.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Cat. No. B8665419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-3-pentenoic acid
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCC(C=CC)C(=O)O
InChIInChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)
InChIKeyWTMAHJABDOHPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propyl-3-pentenoic Acid (3-ene-VPA) for Research Procurement: A Mono-Unsaturated Valproic Acid Metabolite with Defined Pharmacological and Toxicological Distinctions


2-Propyl-3-pentenoic acid (CAS 72010-19-6; also referred to as 3-ene-VPA, (E)-2-propylpent-3-enoic acid, or Δ³-VPA) is a mono-unsaturated, methyl-branched C8 fatty acid (C₈H₁₄O₂, MW 142.20) belonging to the valproic acid (VPA) metabolite family [1]. It is formed endogenously from VPA via cytochrome P450-mediated desaturation and exists as both (E)- and (Z)-isomers, with the (E)-isomer (CAS 72010-19-6) being the predominant form referenced in pharmacological and toxicological literature [2]. Unlike its structural isomers 2-ene-VPA (2-propyl-2-pentenoic acid) and 4-ene-VPA (2-propyl-4-pentenoic acid), 3-ene-VPA occupies a distinct and comparatively underexplored position within the VPA metabolite panel, with a unique combination of blood-brain barrier penetration properties and a hepatotoxicity profile that differentiates it from the known hepatotoxic metabolite 4-ene-VPA [3].

Why 2-Propyl-3-pentenoic Acid Cannot Be Substituted by 2-ene-VPA or 4-ene-VPA in Analytical, Toxicological, or Pharmacological Studies


The three mono-unsaturated VPA metabolites — 2-ene-VPA, 3-ene-VPA, and 4-ene-VPA — differ only in the position of a single double bond, yet this minor structural variation produces pronounced divergence in hepatotoxicity, brain penetration, anticonvulsant potency, and metabolic regulation [1]. 4-ene-VPA is a well-established hepatotoxin detectable at 1 µM in GSH-depleted hepatocytes, while 3-ene-VPA was not observed to produce cytotoxicity under identical conditions [2]. In brain distribution studies, compounds bearing the double bond at the 3-position exhibit brain-to-free serum concentration ratios significantly greater than unity, whereas 4-ene-VPA and parent VPA show ratios below unity, indicating fundamentally different blood-brain barrier transport [3]. Furthermore, co-administration of enzyme-inducing antiepileptics such as carbamazepine selectively elevates the 4-ene/VPA serum ratio without proportionally affecting the 3-ene/VPA ratio, demonstrating that these metabolites are not under identical metabolic control [4]. Substituting one mono-unsaturated VPA metabolite for another in any quantitative bioanalytical method, in vitro toxicology assay, or in vivo pharmacology study will therefore yield non-interchangeable results.

Quantitative Differentiation Evidence for 2-Propyl-3-pentenoic Acid Relative to 2-ene-VPA, 4-ene-VPA, and Parent Valproic Acid


Hepatotoxicity: 4-ene-VPA Elicits Cytotoxicity at 1 µM, Whereas 3-ene-VPA Shows No Detectable Cytotoxicity in the Same Hepatocyte Model

In primary cultures of rat hepatocytes depleted of glutathione (GSH) by buthionine sulfoximine (BSO), 4-ene-VPA produced detectable loss of cell viability at concentrations as low as 1 µM, as measured by lactate dehydrogenase (LDH) leakage [1]. Under identical experimental conditions, 3-ene-VPA was not reported to induce cytotoxicity. By contrast, 2-ene-VPA demonstrated cytotoxicity comparable to or exceeding that of parent VPA, with loss of viability observed at concentrations ≥5 mM [1]. This establishes a clear hepatotoxicity rank order: 4-ene-VPA (1 µM threshold) ≫ 2-ene-VPA ≈ VPA (≥5 mM) > 3-ene-VPA (no observed cytotoxicity). The absence of detectable cytotoxicity for 3-ene-VPA in this well-characterized model constitutes a critical differentiator for toxicology studies requiring a non-hepatotoxic mono-unsaturated VPA metabolite as a negative control or internal standard.

hepatotoxicity valproic acid metabolites glutathione depletion rat hepatocytes LDH leakage

Brain Penetration: 3-ene-VPA Exhibits Brain-to-Free Serum Concentration Ratio >1, in Contrast to 4-ene-VPA and VPA (Ratio <1)

In a study of 24 patients undergoing epilepsy surgery, Adkison et al. (1995) measured cortical brain and serum concentrations of VPA and six unsaturated metabolites [1]. Compounds with the double bond at the 2- or 3-position (including E-Δ²-VPA, Z-Δ³-VPA, and E-Δ³-VPA) exhibited brain-to-free serum concentration ratios that were significantly greater than unity, indicating active or facilitated transport across the blood-brain barrier [1]. In contrast, VPA and Δ⁴-VPA (4-ene-VPA) both showed brain-to-free serum ratios less than unity, consistent with passive diffusion limited by protein binding [1]. This structural dichotomy — where double-bond position at C2 or C3 enhances CNS penetration while the C4 position restricts it — provides a direct physicochemical rationale for selecting 3-ene-VPA over 4-ene-VPA in CNS-targeted pharmacological studies. The six unsaturated metabolites collectively accounted for less than 13% of VPA brain concentrations, further emphasizing that individual metabolite selection is critical for interpretable results [1].

blood-brain barrier brain distribution VPA metabolites pharmacokinetics CNS penetration

Anticonvulsant Potency Hierarchy: 3-ene-VPA Is Significantly Less Potent than 2-ene-VPA and 4-ene-VPA in Murine Seizure Models

Löscher (1981) evaluated eight VPA metabolites for anticonvulsant activity using the maximal electroconvulsion threshold and pentylenetetrazole (PTZ) convulsion threshold tests in mice [1]. Among the mono-unsaturated metabolites, 2-ene-VPA and 4-ene-VPA were the most active, exhibiting 50–90% of the anticonvulsant potency of parent VPA across both seizure models [1]. In contrast, 3-ene-VPA was significantly less potent, ranking among the weaker anticonvulsant metabolites alongside the hydroxylated and keto derivatives [1]. This potency hierarchy was subsequently confirmed in a broader pharmacological evaluation by Löscher and Nau (1985), where 4-ene-VPA and trans-2-ene-VPA reached 60–100% of VPA efficacy depending on the seizure test employed [2]. A QSAR analysis by Bello-Ramírez et al. (2002) further demonstrated that anticonvulsant activity across VPA metabolites was primarily related to log P(oct), with the most potent metabolites possessing log P values exceeding 2 units [3]. The calculated log P of 3-ene-VPA (ALOGPS 2.33, experimental ~2.06–2.2) places it within this range, yet its reduced anticonvulsant potency relative to 2-ene-VPA and 4-ene-VPA indicates that log P alone does not fully account for efficacy, making 3-ene-VPA a valuable probe compound for dissociating lipophilicity-driven BBB penetration from target engagement [3].

anticonvulsant ED50 maximal electroshock pentylenetetrazole seizure threshold

Differential Metabolic Regulation: 3-ene/VPA Serum Ratio Is Not Elevated by Carbamazepine Co-Administration, Unlike the 4-ene/VPA Ratio

Kondo et al. (1990) measured serum concentrations of VPA and its three mono-unsaturated metabolites (2-ene, 3-ene, and 4-ene) in 36 epileptic patients divided into VPA monotherapy (n=20), VPA + phenytoin (n=9), and VPA + carbamazepine (n=7) groups [1]. In the VPA monotherapy group, the correlations between VPA serum concentration and metabolite concentrations were: r=0.693 (P<0.01) for 2-ene-VPA; r=0.584 (P<0.01) for 3-ene-VPA; and r=0.868 (P<0.001) for 4-ene-VPA [1]. The substantially weaker correlation for 3-ene-VPA (r=0.584) compared to 4-ene-VPA (r=0.868) indicates that 3-ene-VPA formation is less tightly coupled to parent VPA concentration. Critically, carbamazepine co-administration significantly elevated the 4-ene/VPA serum ratio (P<0.05) but did not proportionally affect the 3-ene/VPA ratio, demonstrating that the CYP-inducing effect of carbamazepine selectively drives metabolism toward the hepatotoxic 4-ene pathway without equivalently upregulating 3-ene formation [1]. Phenytoin had a lesser effect on both ratios [1]. This differential regulation means that 3-ene-VPA cannot serve as a surrogate marker for 4-ene-VPA in drug interaction studies or therapeutic drug monitoring protocols.

therapeutic drug monitoring drug-drug interaction VPA metabolism carbamazepine CYP induction

GABAergic Activity: 3-ene-VPA Elevates Synaptosomal GABA Content in Correlation with Its Anticonvulsant Potency, Supporting a Distinct Pharmacodynamic Profile

Löscher (1981) investigated the effects of seven VPA metabolites, including 3-ene-VPA, on GABA metabolism in mouse brain and synaptosomes [1]. All metabolites, including 3-ene-VPA, caused elevations of synaptosomal GABA content when administered at anticonvulsant doses, and the magnitude of GABA elevation correlated with each compound's anticonvulsant potency [1]. The synaptosomal activity of glutamate decarboxylase (GAD) was increased in parallel with GABA elevation, while GABA aminotransferase (GABA-T) was partly inhibited [1]. No relationship was observed between relative anticonvulsant activity and whole-brain GABA increase, underscoring that synaptosomal (nerve terminal) GABA changes — not bulk tissue GABA — are the pharmacologically relevant endpoint [1]. Since 3-ene-VPA has lower anticonvulsant potency than 2-ene-VPA and 4-ene-VPA, it produces correspondingly smaller synaptosomal GABA elevations, positioning it as a useful intermediate-efficacy probe for disentangling GABAergic from non-GABAergic mechanisms in VPA pharmacology.

GABA synaptosome neurotransmitter GAD GABA-T anticonvulsant mechanism

Physicochemical Identity: Log P of 2.06–2.33 Positions 3-ene-VPA as a BBB-Permeable Probe with Distinct Lipophilicity from Parent VPA

The calculated octanol-water partition coefficient (log P) for (E)-2-propyl-3-pentenoic acid is reported as 2.33 (ALOGPS) [1] and 2.06–2.2 (experimental/calculated by other methods) [2], compared to parent valproic acid (log P ~2.75–2.8) [3]. The QSAR analysis by Bello-Ramírez et al. (2002) established that anticonvulsant activity among VPA metabolites is directly related to log P(oct) (r²=0.77), with the most potent metabolites possessing log P values >2 [3]. 3-ene-VPA, with log P ~2.06–2.33, falls within this threshold yet exhibits lower anticonvulsant activity than 2-ene-VPA (log P ~2.21) and 4-ene-VPA, indicating that additional structural parameters — including double-bond position — modulate target engagement beyond what lipophilicity alone predicts [3]. The molecular weight (142.20 g/mol), topological polar surface area (37.3 Ų), and hydrogen bond donor count (1) collectively satisfy typical CNS drug-likeness criteria, further reinforcing its utility as a brain-penetrant probe [1].

log P partition coefficient lipophilicity QSAR blood-brain barrier prediction

Evidence-Based Application Scenarios for Procuring 2-Propyl-3-pentenoic Acid in Research and Analytical Laboratories


Negative Control in In Vitro Hepatotoxicity Screening Assays for VPA Metabolites

In hepatocyte-based cytotoxicity assays designed to evaluate VPA metabolite-mediated liver injury, 3-ene-VPA serves as a structurally matched negative control. As demonstrated by Jurima-Romet et al. (1996), 4-ene-VPA produces cytotoxicity detectable at 1 µM in GSH-depleted rat hepatocytes, whereas 3-ene-VPA shows no observable cytotoxicity under identical conditions [1]. Including 3-ene-VPA alongside 4-ene-VPA in every assay plate enables researchers to attribute positive cytotoxicity signals specifically to 4-ene-VPA's reactive metabolite formation (via GSH conjugation and epoxide intermediates) rather than to non-specific effects of the mono-unsaturated C8 fatty acid scaffold. This application is particularly relevant for pharmaceutical toxicology laboratories screening next-generation VPA derivatives for reduced hepatotoxic potential.

Internal Standard or Calibrator in Quantitative LC-MS/MS Methods for VPA Metabolite Panels

Validated LC-MS/MS methods for therapeutic drug monitoring of VPA metabolites require chromatographic resolution and independent calibration of 2-ene-VPA, 3-ene-VPA, and 4-ene-VPA, as these isomers share identical molecular formulae (C₈H₁₄O₂) and similar fragmentation patterns [1]. The Kondo et al. (1990) data demonstrate that the 3-ene/VPA serum ratio is not elevated by carbamazepine co-administration, in contrast to the 4-ene/VPA ratio, meaning that quantification of 3-ene-VPA cannot be inferred from 4-ene-VPA calibrators [2]. Analytical reference standards of 3-ene-VPA (CAS 72010-19-6) with certified purity ≥95% are therefore essential for laboratories developing or validating quantitative VPA metabolite assays intended for pharmacokinetic interaction studies or forensic toxicology applications.

BBB Transport Probe for Studying Structure-Dependent Brain Penetration of Branched-Chain Fatty Acids

Adkison et al. (1995) established that VPA metabolites with a double bond at the 3-position exhibit brain-to-free serum concentration ratios >1 in humans, indicative of active or facilitated blood-brain barrier transport, whereas 4-ene-VPA and parent VPA show ratios <1 [1]. 3-ene-VPA is therefore a critical probe compound for studying the structural determinants of BBB transport of small lipophilic acids. Its intermediate log P (~2.06–2.33) combined with enhanced brain penetration provides a unique pharmacological tool to investigate transporter-mediated CNS uptake mechanisms (e.g., monocarboxylate transporters) independent of the confounding hepatotoxicity associated with 4-ene-VPA or the high anticonvulsant activity of 2-ene-VPA [2].

SAR Probe for Dissociating Anticonvulsant Efficacy from GABAergic Potency in VPA Analog Development

The Löscher (1981) data establish that 3-ene-VPA produces measurable but submaximal synaptosomal GABA elevation, with the magnitude of GABA increase correlating with its anticonvulsant potency [1]. Because 3-ene-VPA's anticonvulsant activity is significantly lower than that of 2-ene-VPA and 4-ene-VPA (which exhibit 50–90% of VPA potency) [2], 3-ene-VPA fills a critical gap in the SAR matrix: it provides an intermediate-efficacy reference that is neither fully active nor fully inactive. This makes it indispensable for medicinal chemistry programs seeking to develop non-teratogenic VPA analogs, as it enables the dissociation of anticonvulsant efficacy from teratogenic potential — a goal explicitly pursued in studies such as Nau et al. (1996), where additional carbon branching reduced teratogenicity while preserving anticonvulsant activity [3].

Quote Request

Request a Quote for 2-Propyl-3-pentenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.